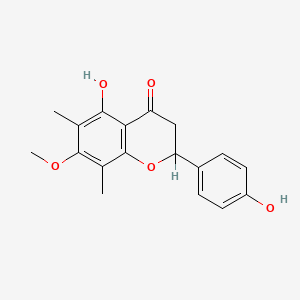

Angophorol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Angophorol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cell growth and apoptosis, particularly in cancer cell lines.

Medicine: Explored for its potential anticancer properties and therapeutic applications in treating leukemia and other cancers.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

Target of Action

Angophorol, a flavonone compound, primarily targets K562 cells . K562 cells are human immortalized myelogenous leukemia cells, often used in research as a model for cancer studies.

Mode of Action

This compound interacts with its target cells by inhibiting their growth and inducing apoptosis . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of organisms by eliminating old, unnecessary, or damaged cells. The induction of apoptosis in cancer cells is a common strategy in cancer therapy.

Result of Action

The primary result of this compound’s action is the potential anticancer activity through growth inhibition and apoptosis in K562 cells

Biochemische Analyse

Biochemical Properties

Angophorol interacts with various enzymes, proteins, and other biomolecules in the cellIt is known that this compound exerts potential anticancer activity through growth inhibition and apoptosis in K562 cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In K562 cells, it has been observed to inhibit growth and induce apoptosis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Angophorol involves the extraction from natural sources such as the culm fern, Pterocarpus indicus. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The specific reaction conditions for the synthesis of this compound from its precursors are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Angophorol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Angophorol is similar to other flavonoid compounds such as:

Myricetin: A natural flavonoid with antioxidant and anticancer properties.

Quercetin: Known for its anti-inflammatory and anticancer activities.

Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer effects.

Uniqueness

What sets this compound apart is its specific anticancer activity through the induction of apoptosis in K562 cells, which is not as prominently observed in other flavonoids . Additionally, its unique chemical structure, with specific hydroxyl and methoxy groups, contributes to its distinct biological activities .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMSFMNICMFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of angophorol?

A1: this compound has been identified in the heartwood of Prunus sargentii [] and the fruits of Brucea javanica [].

Q2: Besides this compound, what other compounds were found alongside it in Vernonia chalybaea?

A2: Vernonia chalybaea yielded a new aliphatic tetrahydroxyl ether alongside known compounds such as 4 α,10 α-epoxyaromadendrane, friedelin, taraxasteryl acetate, pseudotaraxasteryl acetate, lupeyl acetate, lupeol, α-amiryn, β-amiryn, β-sitosterol, stigmasterol, 2,3-dimethyl-1,2,3-tri-hydroxybuthanol, this compound, this compound-7-O-glucoside, this compound-7-O-rutinoside, 3,7-dimethoxy-5,3',4'-trihydroxyflavone, and acacetin. []

Q3: What analytical techniques were used to identify and characterize this compound and other compounds in the mentioned research papers?

A3: All three research papers utilized spectroscopic analysis for structural determination of the isolated compounds. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for characterizing organic molecules. Additionally, comparison with published spectral data was employed to confirm the identities of the known compounds. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)